N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
Description
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and is substituted with a 3-chlorophenyl group and a 3,4-dimethoxybenzamide moiety.
Properties
Molecular Formula |
C20H18ClN3O5S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H18ClN3O5S/c1-28-17-7-6-12(8-18(17)29-2)20(25)22-19-15-10-30(26,27)11-16(15)23-24(19)14-5-3-4-13(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
InChI Key |
BSPQFMWTRHPNLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide typically involves the nucleophilic addition–elimination reaction of intermediates with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its anticonvulsant and antinociceptive activities.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to its anticonvulsant effects . The compound’s antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is involved in the folate biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A pyrazole derivative used as a fungicide.
Celecoxib: A pyrazole-containing drug used as a nonsteroidal anti-inflammatory drug (NSAID).
Stanozolol: An anabolic steroid with a pyrazole ring.
Uniqueness
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both a thieno[3,4-c]pyrazole core and a 3,4-dimethoxybenzamide moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
